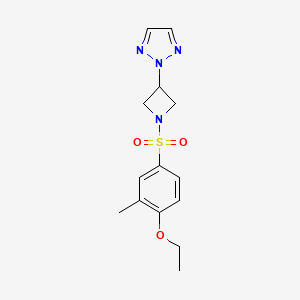

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

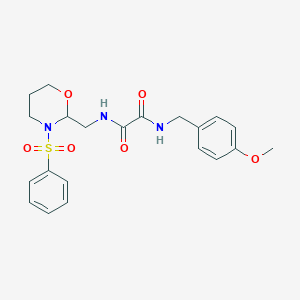

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques. For example, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Synthesis and Antimicrobial Activity : Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and its derivatives have been explored in the context of synthesizing novel compounds with potential biological activities. For instance, a dipeptide derivative incorporating a triazole moiety showed significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents. The study also explored the use of the compound as a novel imaging agent for brain SPECT, indicating its versatility in scientific research applications beyond antimicrobial properties (Abdel-Ghany et al., 2013).

Corrosion Inhibition : In the realm of materials science, this compound derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. This application is critical for protecting industrial equipment and infrastructure from corrosive damage. The study demonstrated that certain triazole derivatives could achieve high inhibition efficiency, offering a promising solution for corrosion protection (Nahlé et al., 2021).

Chemical Synthesis and Characterization

Reactivity and Formation of Heterocycles : The compound and its related structures have been utilized in synthesizing diverse heterocycles, showcasing the flexibility of this chemical framework in forming various biologically active and structurally complex molecules. For example, reactions involving ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with specific reagents led to the formation of triazinones and triazinediones, demonstrating the compound's utility in heterocyclic chemistry (Vetyugova et al., 2018).

Catalysis and Polymer Production : this compound derivatives have been explored as intermediates in catalytic processes, including the synthesis of methyl propanoate, a precursor for polymethyl methacrylates. This application underscores the compound's role in facilitating environmentally friendly and efficient production methods for important industrial chemicals (van Beek et al., 2014).

Direcciones Futuras

The future directions for research on ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate and related compounds could include further exploration of their potential as anticancer agents . Additionally, more studies could be conducted to fully understand their chemical properties and potential applications in other fields.

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate are currently unknown. This compound is a derivative of the 1,2,4-triazole class , which is known to interact with a variety of biological targets, depending on the specific functional groups attached to the triazole ring

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through the formation of hydrogen bonds . The specific interactions of this compound with its targets would depend on the nature of the targets and the surrounding biochemical environment.

Biochemical Pathways

Other 1,2,4-triazole derivatives have been shown to affect a variety of pathways, including those involved in cancer and neuroprotection . The exact pathways affected by this compound would depend on its specific targets.

Pharmacokinetics

1,2,4-triazole derivatives are generally known for their ability to form hydrogen bonds, which can improve their pharmacokinetic properties .

Result of Action

Other 1,2,4-triazole derivatives have been shown to have a variety of effects, including cytotoxic activity against cancer cells and neuroprotective effects .

Propiedades

IUPAC Name |

ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZINXZYOGWBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=NC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methoxybenzamide](/img/structure/B2880558.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)

![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)